molecular formula C12H11N3O3 B1384416 2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid CAS No. 1118787-12-4

2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid

Cat. No.: B1384416
CAS No.: 1118787-12-4
M. Wt: 245.23 g/mol
InChI Key: VKYPUUGAULWRSS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-methyl-6-oxo-2-pyridin-3-yl-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7-9(5-10(16)17)12(18)15-11(14-7)8-3-2-4-13-6-8/h2-4,6H,5H2,1H3,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYPUUGAULWRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CN=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165648
Record name 1,6-Dihydro-4-methyl-6-oxo-2-(3-pyridinyl)-5-pyrimidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118787-12-4
Record name 1,6-Dihydro-4-methyl-6-oxo-2-(3-pyridinyl)-5-pyrimidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118787-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-4-methyl-6-oxo-2-(3-pyridinyl)-5-pyrimidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid typically involves multi-step organic reactions. One common method involves the condensation of pyridine-3-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety and the methyl group at the appropriate positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid exerts its effects is related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine Substitution Variants

Pyridin-2-yl Analog
  • CAS No.: 1193387-71-1
  • Molecular Formula : C₁₂H₁₁N₃O₃ (identical to target compound)
  • Key Difference : Pyridin-2-yl substituent at position 2 instead of pyridin-3-yl.
  • Collision Cross-Section (CCS) Data :

    Adduct Predicted CCS (Ų)
    [M+H]⁺ 154.1
    [M+Na]⁺ 168.0
Pyridin-4-yl Analog
  • CAS No.: 1210644-04-4
  • Molecular Formula : C₁₃H₁₃N₃O₃
  • Key Difference: Pyridin-4-yl substituent and propanoic acid chain (vs. acetic acid).

Functional Group Modifications

Ethyl Ester Derivative
  • CAS No.: 1928823-70-4
  • Molecular Formula : C₈H₁₁N₃O₃
  • Key Difference : Ethyl ester replaces the acetic acid carboxylate group.
  • Impact : Enhanced lipophilicity, making it more membrane-permeable but less reactive in aqueous environments.
Thioether Derivatives
  • Example : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate .
  • Key Difference : Sulfur-containing substituents replace oxygen-based groups.

Substituent Variations on the Dihydropyrimidinone Core

Pyrrolidin-1-yl Analog
  • CAS No.: 1216122-04-1
  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Key Difference : Pyrrolidin-1-yl group replaces pyridin-3-yl.
Isopropyl Substituent
  • Example : 2-(2-Isopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid .
  • Key Difference : Isopropyl group at position 2.
  • Impact : Steric hindrance may reduce binding affinity to flat binding pockets.

Comparative Data Table

Compound CAS No. Substituent (Position 2) Acid Chain Molecular Weight Key Properties
Target Compound 1118787-12-4 Pyridin-3-yl Acetic acid 245.24 Powder, RT-stable
Pyridin-2-yl Analog 1193387-71-1 Pyridin-2-yl Acetic acid 245.24 Predicted CCS: 154.1 Ų
Pyridin-4-yl Propanoic Acid Analog 1210644-04-4 Pyridin-4-yl Propanoic acid 259.26 Higher hydrophobicity
Ethyl Ester Derivative 1928823-70-4 Pyridin-3-yl Ethyl ester 197.19 Enhanced lipophilicity

Research and Commercial Considerations

  • Synthetic Accessibility: The target compound and its pyridin-2-yl analog are commercially available (e.g., Santa Cruz Biotechnology, AK Scientific), while others require custom synthesis .
  • Data Gaps: Limited pharmacological or toxicity data for most analogs.
  • Patent Relevance: A related dihydropyrimidinone derivative was used in a 2024 European patent (EP 4 374 877 A2) for synthesizing a pyrrolo-pyridazine carboxamide, highlighting the scaffold’s utility in drug discovery .

Biological Activity

2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid (CAS No. 1118787-12-4) is a compound of interest due to its potential biological activities. Its molecular formula is C12H11N3O3, and it has a molecular weight of 245.24 g/mol. This compound is part of a class of pyrimidine derivatives that have shown promise in various therapeutic areas, including cancer treatment and neurodegenerative diseases.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H11N3O3\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}_{3}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Some studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have shown cytotoxic effects against specific cancer cell lines like FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in certain assays .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties by acting as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. Inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function .
  • Calcium Signaling Modulation : Recent studies have identified the compound's potential role in modulating calcium signaling pathways, which are critical in various physiological processes, including pain sensitization and neuronal excitability. It has been suggested that such modulation could provide therapeutic benefits in chronic pain management .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AnticancerPyrimidine DerivativesInduced apoptosis in FaDu cells; better cytotoxicity than bleomycin
NeuroprotectionAChE InhibitorsIncreased acetylcholine levels; potential cognitive improvement
Calcium SignalingPyrimidinone AnaloguesSelective inhibition of AC1; no toxic effects on HEK cells

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, thereby altering cell proliferation and survival rates.
  • Receptor Interactions : Similar compounds have been shown to interact with various receptors (e.g., muscarinic receptors), influencing cellular responses related to growth and apoptosis .
  • Structural Characteristics : The three-dimensional structure of the compound may enhance its binding affinity to target proteins, facilitating more effective interactions compared to linear structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
Reactant of Route 2
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid

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